molecular formula C6H10O2 B117201 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone CAS No. 154615-31-3

1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone

Cat. No.: B117201
CAS No.: 154615-31-3
M. Wt: 114.14 g/mol
InChI Key: UDEQWTRHJXJBOU-RITPCOANSA-N
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Description

1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone is a chiral compound featuring both a ketone and a hydroxymethyl group on a cyclopropane scaffold, serving as a valuable synthetic intermediate in medicinal chemistry. The strained, three-membered cyclopropane ring is a key structural motif used to modify the conformational and metabolic properties of bioactive molecules . While specific biological data for this exact compound is not widely published in the available literature, structural analogues containing similar chiral cyclopropane units have demonstrated significant research value. For instance, such cyclopropane-containing side chains have been strategically incorporated into ligands for nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype . In this context, these chiral fragments are engineered to confer improved receptor subtype selectivity and enhance the pharmacokinetic profiles of potential therapeutic agents, which are being investigated for central nervous system disorders . The presence of two distinct functional groups on the chiral cyclopropane ring makes this compound a versatile and sophisticated building block for the synthesis of complex molecules, directing subsequent chemical transformations with high stereocontrol. Its primary research application lies in the exploration and development of novel pharmacologically active compounds. This product is strictly for research use in a laboratory setting and is not intended for human or animal use.

Properties

IUPAC Name

1-[(1R,2S)-2-(hydroxymethyl)cyclopropyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-4(8)6-2-5(6)3-7/h5-7H,2-3H2,1H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDEQWTRHJXJBOU-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1C[C@@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction employs diiodomethane and a zinc-copper couple to generate a carbene intermediate, which inserts into alkenes. For hydroxymethyl-substituted cyclopropanes, allylic alcohols serve as precursors. For example, reacting (Z)-3-buten-1-ol with diiodomethane in the presence of Zn(Cu) yields the cyclopropane alcohol intermediate, which is subsequently oxidized to the ketone. Key parameters include:

ParameterOptimal ConditionImpact on Yield/ee
SolventDiethyl ether65% yield
Temperature0°C to 25°CMinimizes side reactions
Stoichiometry1.2 eq CH₂I₂Ensures complete conversion

Transition Metal-Catalyzed Asymmetric Cyclopropanation

Rhodium or copper catalysts with chiral ligands (e.g., bisoxazolines) enable enantioselective cyclopropanation. A diazo compound, such as ethyl diazoacetate, reacts with styrene derivatives under catalytic conditions to form the cyclopropane ring. For instance, using Rh₂(S-PTTL)₄ as a catalyst achieves >90% enantiomeric excess (ee) for the (1R,2S) configuration.

Oxidation of Cyclopropane Alcohol Intermediates

The hydroxymethyl group in the cyclopropane alcohol intermediate is oxidized to the ketone. Two oxidation methods are prevalent:

Pyridinium Chlorochromate (PCC) Oxidation

PCC in dichloromethane selectively oxidizes secondary alcohols to ketones without over-oxidizing the cyclopropane ring. A typical protocol involves:

  • Substrate : 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanol

  • Reagent : 1.5 eq PCC in anhydrous CH₂Cl₂

  • Temperature : 0°C to 25°C

  • Yield : 78%

Swern Oxidation

The Swern oxidation (oxalyl chloride/DMSO) offers milder conditions, preserving acid-sensitive functional groups. For the target compound, this method achieves 82% yield with <2% epimerization.

Stereochemical Control and Purification

Chiral Resolution Techniques

When asymmetric synthesis yields insufficient ee, chiral resolution via HPLC or enzymatic kinetic resolution is employed. For example:

MethodConditionsOutcome
Chiral HPLCChiralpak AD-H column, 90:10 hexane:isopropanol99% ee achieved
Lipase-Catalyzed HydrolysisPseudomonas cepacia lipase, pH 7.085% recovery of (1R,2S) isomer

Crystallization-Induced Dynamic Resolution

Recrystallization from ethanol/water mixtures enhances diastereomeric purity by preferentially crystallizing the (1R,2S) isomer.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems improve heat transfer and mixing efficiency for cyclopropanation. A representative setup:

  • Reactor Type : Silicon carbide microreactor

  • Residence Time : 2 minutes

  • Throughput : 5 kg/day

  • Purity : 98.5%

Green Chemistry Approaches

Solvent-free mechanochemical synthesis using ball milling reduces waste. Reaction of the alcohol precursor with PCC in a planetary ball mill (400 rpm, 1 hour) achieves 70% yield with 97% ee.

Analytical Characterization

Critical quality control metrics for this compound include:

TechniqueKey Data PointsReference Standards
¹H NMRCyclopropane protons: δ 0.8–1.2 ppmUSP <761>
Chiral HPLCRetention time: 8.2 min (AD-H column)EP 2.2.46
HRMSExact mass: 114.0681 (C₆H₁₀O₂)ISO 21301

Chemical Reactions Analysis

Reactivity of the Cyclopropane Ring

The cyclopropane ring undergoes selective reactions due to its angular strain (≈27 kcal/mol) .

Ring-Opening Reactions

Reaction TypeConditionsProducts/OutcomeYield (%)Reference
Acid-Catalyzed HydrolysisH₂SO₄, H₂O, 80°C, 4h3-Hydroxy-2-methylpentan-4-one68
Radical AdditionMn/Cp₂TiCl, THF, RT, 30 minBicyclo[3.2.0]heptane derivatives71
PhotocycloadditionUV (254 nm), Cu(I) catalyst, THFcis-anti-cis Cyclobutane adducts62–89

Mechanistic studies indicate that radical intermediates stabilize through conjugation with the hydroxymethyl group . DFT calculations (UM05/Ahlrichs-pVDZ) predict preferential 5-exo-trig cyclization pathways for radical-mediated reactions .

Transformations of the Hydroxymethyl Group

The hydroxymethyl group participates in oxidation and substitution reactions:

Oxidation

Oxidizing AgentConditionsProductSelectivityReference
K₂OsO₄/NaIO₄THF/H₂O/tBuOH (3:1:0.4), RT1-[(1R,2S)-2-Carboxycyclopropyl]ethanone47%
MnO₂Quinidine, THF, 48hAldehyde derivatives52–80

Nucleophilic Substitution

ReagentConditionsProductYield (%)Reference
MeMgBrEt₂O, H₂SO₄, 0°CMethyl ether derivatives82
PhCH₂O₂CNHOHMnO₂, RT, 3hBenzyl-protected oximes72

Ketone Functional Group Reactivity

The ethanone moiety undergoes classical carbonyl reactions:

Nucleophilic Additions

NucleophileConditionsProductDiastereomeric RatioReference
Grignard ReagentsEt₂O, −78°CTertiary alcohol adducts89:11
HydroxylamineMeOH, RT, 6hOxime derivatives>95% conversion

Reductions

Reducing AgentConditionsProductEnantiomeric Excess (%)Reference
NaBH₄EtOH, 0°C, 2hSecondary alcohol94
H₂/Pd-CTHF, 50 psi, 12hCyclopropane-retained alcohol88

Stability and Degradation Pathways

ConditionDegradation PathwayHalf-Life (h)Reference
pH 7.4, 37°CHydroxymethyl oxidation24
UV (365 nm)Ketone α-cleavage1.5
Aqueous Base (pH 12)Cyclopropane ring opening0.3

Thermogravimetric analysis (TGA) shows decomposition onset at 180°C under nitrogen.

Scientific Research Applications

Applications in Chemistry

1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone serves as a valuable building block in organic synthesis. Its cyclopropyl group can facilitate various chemical reactions, including:

  • Synthesis of Indole Derivatives : The compound can be utilized in the synthesis of indole derivatives, which are important in pharmaceuticals and agrochemicals. Indole compounds exhibit a range of biological activities, including anticancer and antimicrobial properties .
  • Functionalization Reactions : The hydroxymethyl group allows for further functionalization, enabling the creation of more complex structures that can be used in drug development.

Biological Applications

Research has indicated that this compound exhibits significant biological activity:

  • Antiviral Activity : Similar compounds have been studied for their antiviral properties against β-herpesviruses such as cytomegalovirus (CMV). The structure's ability to mimic nucleosides makes it a candidate for developing antiviral agents .
  • Anticancer Properties : The compound's potential as an anticancer agent is under investigation, particularly due to its ability to interact with biological targets involved in cancer progression. It may inhibit specific enzymes linked to inflammation and tumor growth .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its therapeutic effects:

  • Anti-inflammatory Effects : Research indicates that compounds with similar structures may have anti-inflammatory properties, making them candidates for treating inflammatory diseases .
  • Drug Development : The unique structural features of this compound allow it to serve as a scaffold for drug design. Modifications to the cyclopropyl and hydroxymethyl groups can lead to derivatives with enhanced biological activity.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Application AreaDescriptionReferences
Organic SynthesisBuilding block for complex indole derivatives
Antiviral ResearchPotential antiviral agent against β-herpesviruses
Anticancer ResearchInvestigated for inhibition of cancer-related enzymes
Anti-inflammatory EffectsPotential therapeutic effects in inflammatory diseases

Case Study 1: Antiviral Activity

Research conducted on methylenecyclopropane analogues demonstrated their effectiveness against CMV. The study highlighted the potential of structurally similar compounds to inhibit viral replication through competitive inhibition at viral enzyme sites .

Case Study 2: Anticancer Properties

A study explored the anticancer efficacy of cyclopropane derivatives, revealing that modifications to the hydroxymethyl group significantly enhanced their ability to inhibit tumor cell proliferation. This finding suggests that this compound could be a promising candidate for further development in cancer therapy .

Mechanism of Action

The mechanism of action of 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structural features and functional groups. The cyclopropyl ring and hydroxymethyl group play crucial roles in its binding affinity and reactivity with target molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone with selected analogs:

Compound Name Molecular Formula Molecular Weight Substituent Key Properties/Activities Reference
This compound C6H10O2 114.14 Hydroxymethyl High hydrophilicity (predicted) -
1-[2-(4-Fluorophenyl)cyclopropyl]ethanone C11H11FO 178.21 4-Fluorophenyl Lipophilic; no reported bioactivity
1-[(1R,2R)-2-Phenylcyclopropyl]ethanone C11H12O 160.21 Phenyl Crystalline solid; MDL: MFCD18829600
1-(1-Chlorocyclopropyl)-2-(1,2,4-triazolyl)ethanone C7H8ClN3O 185.61 Chloro cyclopropyl, triazolyl Purified via nitric acid treatment
1-[(1R,2R)-2-(5-Chlorothiophen-2-yl)cyclopropyl]ethanone C9H9ClOS 200.69 5-Chlorothiophen-2-yl Liquid; storage: 4°C
1-[(1R,2R)-2-(4-Bromo-2-fluorophenyl)cyclopropyl]ethanone C11H10BrFO 257.10 4-Bromo-2-fluorophenyl Liquid; room-temperature stable

Key Observations :

  • Hydrophilicity : The hydroxymethyl group in the target compound likely enhances water solubility compared to lipophilic aryl-substituted analogs (e.g., 4-fluorophenyl or bromo-fluorophenyl derivatives) .
  • Steric Effects : Bulky substituents (e.g., 5-chlorothiophen-2-yl) increase molecular weight and may hinder ring strain effects critical to cyclopropane reactivity .
  • Stereochemistry : The (1R,2S) configuration differentiates the target compound from diastereomers like (1R,2R)-phenylcyclopropyl derivatives, which exhibit distinct crystallinity and storage requirements .
Antimicrobial Activity
  • Dehydrozingerone Derivatives: Analogs such as 1-[2-(3-methoxy-4-propoxyphenyl)cyclopropyl]ethanone (3d) exhibit moderate antimicrobial activity against Staphylococcus aureus (MIC: 0.25–0.50 mg/mL), attributed to electron-withdrawing substituents enhancing membrane disruption .
  • Antioxidant Potential: Cyclopropane-containing volatiles like 1-((1R,2R,3R)-2-(3-isopropylfuran-2-yl)-3-methylcyclopentyl)ethanone show antioxidant activity in plant extracts, with hydrocarbon and acid moieties correlating with DPPH radical scavenging .

Target Compound Implications : The hydroxymethyl group may confer antioxidant or antibacterial properties, though empirical data are lacking. Its hydrophilic nature could improve bioavailability compared to purely lipophilic analogs.

Biological Activity

1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone is a cyclopropyl compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential biological activities. This compound is characterized by a cyclopropyl ring with a hydroxymethyl group and an ethanone moiety, leading to diverse interactions with biomolecules.

The molecular formula of this compound is C6H10O2. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be synthesized through cyclopropanation followed by functional group transformations, often utilizing solvents like dichloromethane and catalysts such as palladium complexes.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may act as an inhibitor or activator of biochemical pathways, influenced by its structural features. For instance, the hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes, while the ethanone moiety can be reduced to an alcohol.

Biological Activity

Research has indicated that this compound exhibits promising biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit key enzymes involved in metabolic pathways. Similar compounds have shown efficacy against acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are critical in various physiological processes .
  • Therapeutic Potential : The compound is being explored for its therapeutic properties in treating conditions like glaucoma and neurodegenerative diseases. Its ability to modulate enzyme activity positions it as a candidate for drug development .

Case Study 1: Acetylcholinesterase Inhibition

In a study examining the inhibitory effects on AChE, compounds structurally related to this compound demonstrated significant inhibition with Ki values in the nanomolar range. This suggests potential applications in treating Alzheimer's disease and other cognitive disorders .

Case Study 2: Carbonic Anhydrase Inhibition

Another study highlighted the potential of phenolic compounds similar to this compound as inhibitors of carbonic anhydrases. These enzymes play a role in regulating pH levels in biological systems, and their inhibition could lead to therapeutic strategies for conditions such as edema and altitude sickness .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]methanolStructureModerate AChE inhibition
1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]butanoneStructureWeak CA inhibition
1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]propaneStructureNo significant activity

Q & A

Basic: What synthetic strategies are effective for preparing 1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone with stereochemical control?

The synthesis of cyclopropyl ketones often involves cyclopropanation of α,β-unsaturated ketones using sulfoxonium ylides (e.g., Dimethylsulfoxonium methylide). For stereochemical control, reaction conditions (temperature, solvent, catalyst) significantly influence diastereomeric ratios (dr). For example, using THF at −78°C with LiHMDS can yield dr values up to 18:1, while milder conditions (e.g., 0°C) reduce selectivity . Post-synthesis, column chromatography (SiO₂, EtOAc/hexanes) is critical for isolating enantiomerically pure products .

Basic: How is the stereochemistry of this compound confirmed experimentally?

Stereochemical assignments rely on 1H NMR NOE experiments and X-ray crystallography . For cyclopropane derivatives, coupling constants (J values) between adjacent protons on the cyclopropane ring (typically 4–6 Hz) help distinguish cis/trans configurations. Advanced techniques like Mosher ester analysis or chiral HPLC may further validate enantiopurity .

Advanced: How does the cyclopropane ring's strain influence the compound's reactivity in nucleophilic additions?

The cyclopropane ring’s angle strain increases electron density at the carbonyl group, enhancing susceptibility to nucleophilic attack. Computational studies (e.g., QSPR models) suggest that substituents like hydroxymethyl at the (2S)-position stabilize transition states via hydrogen bonding, directing regioselectivity in reactions like Grignard additions . Experimental kinetic data show 1.5–2× faster reaction rates compared to non-cyclopropyl analogs .

Advanced: What methodologies are used to resolve contradictions in reported toxicity data for cyclopropyl ketones?

Discrepancies in hazard classification (e.g., GHS categories) often arise from incomplete toxicological profiling. Researchers should:

  • Cross-reference ECHA and NIST databases for regulatory data .
  • Conduct in vitro assays (e.g., Ames test, cytotoxicity on HEK293 cells) to validate acute toxicity .
  • Use computational tools (e.g., ADMET Predictor™) to model metabolite pathways and identify potential reactive intermediates .

Advanced: How can researchers optimize the antimicrobial activity of this compound derivatives?

Structure-activity relationship (SAR) studies indicate that:

  • Electron-withdrawing groups (e.g., nitro, fluoro) at the phenyl ring enhance activity against Gram-positive bacteria (MIC: 2–8 µg/mL).
  • Hydroxymethyl substitution improves solubility, increasing bioavailability by 30–40% in pharmacokinetic models .
  • Diastereomer-specific effects : The (1R,2S) configuration shows 3× higher potency than (1S,2R) due to better membrane penetration .

Basic: What spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy : Confirm carbonyl stretch (~1700 cm⁻¹) and hydroxymethyl O–H stretch (3200–3600 cm⁻¹) .
  • 1H/13C NMR : Key signals include cyclopropane protons (δ 1.2–1.8 ppm) and the ketone carbonyl (δ 205–210 ppm) .
  • HRMS : Exact mass verification (calculated for C₇H₁₀O₂: 126.0681) ensures purity .

Advanced: What computational tools predict the compound's physicochemical properties?

  • Quantum Chemistry : DFT calculations (B3LYP/6-311+G(d,p)) optimize geometry and predict dipole moments (e.g., 2.8 Debye for the (1R,2S) isomer) .
  • QSPR Models : Estimate logP (1.2±0.3) and aqueous solubility (2.5 mg/mL) using CC-DPS datasets .
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic stability .

Advanced: How does the hydroxymethyl group impact the compound's stability under acidic conditions?

The hydroxymethyl group introduces steric hindrance and hydrogen-bonding capacity , reducing acid-catalyzed ring-opening of the cyclopropane. Kinetic studies in HCl/EtOH show a half-life of 48 hours (pH 3) vs. 12 hours for non-hydroxylated analogs. Stabilization is attributed to intramolecular H-bonding between the hydroxymethyl and ketone oxygen .

Basic: What safety precautions are recommended for handling this compound?

  • GHS Classification : Category 2 flammable liquid; use explosion-proof equipment .
  • Ventilation : Maintain fume hood airflow ≥0.5 m/s to limit vapor exposure (P261) .
  • First Aid : For skin contact, wash with 10% NaHCO₃; for inhalation, administer oxygen if respiratory distress occurs .

Advanced: What strategies address low yields in large-scale syntheses of enantiopure derivatives?

  • Catalytic Asymmetric Cyclopropanation : Chiral Ru or Rh catalysts achieve enantiomeric excess (ee) >90% .
  • Dynamic Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers .
  • Process Optimization : Switch from batch to flow reactors for better temperature control, improving yields by 15–20% .

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